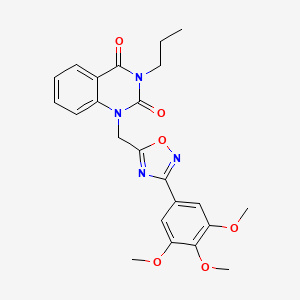
zinc;1-chloro-2-fluorobenzene-5-ide;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;1-chloro-2-fluorobenzene-5-ide;iodide: is a complex organozinc compound that features a zinc atom coordinated with a 1-chloro-2-fluorobenzene-5-ide ligand and an iodide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to prepare zinc;1-chloro-2-fluorobenzene-5-ide;iodide involves the reaction of 1-chloro-2-fluorobenzene with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent. This reagent is then reacted with zinc iodide to yield the desired organozinc compound.
Reaction Conditions:
-
Direct Zinc Insertion: : Another method involves the direct insertion of zinc into 1-chloro-2-fluorobenzene in the presence of iodide ions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The process is optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : Zinc;1-chloro-2-fluorobenzene-5-ide;iodide can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents: Sodium methoxide, potassium cyanide.
Conditions: Mild temperatures (25-50°C), polar aprotic solvents.
Major Products: Substituted benzene derivatives.
-
Oxidation Reactions: : The compound can be oxidized to form zinc oxide and corresponding organic products.
Common Reagents: Hydrogen peroxide, oxygen.
Conditions: Elevated temperatures (50-100°C), aqueous or organic solvents.
Major Products: Zinc oxide, chlorofluorobenzene derivatives.
-
Reduction Reactions: : Reduction of this compound can lead to the formation of zinc metal and reduced organic compounds.
Common Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Low temperatures (0-25°C), anhydrous solvents.
Major Products: Zinc metal, reduced benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Zinc;1-chloro-2-fluorobenzene-5-ide;iodide is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Synthesis: It serves as a precursor for the synthesis of complex organic molecules and materials.
Biology
Biochemical Studies: The compound is used in studies involving zinc-dependent enzymes and metalloproteins to understand their structure and function.
Medicine
Drug Development: Research is ongoing to explore the potential of this compound in drug development, particularly in designing zinc-based therapeutic agents.
Industry
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which zinc;1-chloro-2-fluorobenzene-5-ide;iodide exerts its effects involves the coordination of the zinc atom with various ligands, influencing the reactivity and stability of the compound. The molecular targets include organic substrates in catalytic reactions and biological molecules in biochemical studies. The pathways involved often include electron transfer processes and coordination chemistry principles.
Comparación Con Compuestos Similares
Similar Compounds
- Zinc;1-chloro-2-bromobenzene-5-ide;iodide
- Zinc;1-chloro-2-iodobenzene-5-ide;iodide
- Zinc;1-chloro-2-methylbenzene-5-ide;iodide
Uniqueness
Zinc;1-chloro-2-fluorobenzene-5-ide;iodide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C6H3ClFIZn |
|---|---|
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
zinc;1-chloro-2-fluorobenzene-5-ide;iodide |
InChI |
InChI=1S/C6H3ClF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q-1;;+2/p-1 |
Clave InChI |
XHCKYSVZNOHHHD-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=[C-]1)Cl)F.[Zn+2].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Methoxyphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14107591.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14107616.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B14107631.png)
![9-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107637.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107643.png)

![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14107649.png)
![N-ethyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14107653.png)
![N-(2,3-dimethoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14107661.png)
![7-Fluoro-2-(furan-2-ylmethyl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107668.png)
![1-(4-Ethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107669.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B14107675.png)
